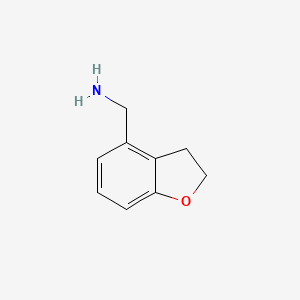
(2,3-Dihydrobenzofuran-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydrobenzofuran-4-yl)methanamine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound has a methanamine group attached to the 4-position of the dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzofuran-4-yl)methanamine can be achieved through several synthetic routes. One common method involves the use of 4-fluoro-3-methylphenol as the starting material. The synthetic process includes steps such as bromination, O-alkylation, cyclization, bromination, azidation or ammonolysis, and reduction . This method is noted for its simplicity, high yield, and environmentally friendly nature.
Another approach involves the use of 3-bromo-4-fluorophenol, which undergoes a series of reactions including O-alkylation, cyclization, and reduction to yield the desired compound . This route, however, may produce positional isomers that require extensive purification.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzofuran-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
(2,3-Dihydrobenzofuran-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzofuran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine: This compound has a similar structure but with a fluorine atom at the 5-position.
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride: This is the hydrochloride salt form of the fluorinated derivative.
Uniqueness
(2,3-Dihydrobenzofuran-4-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-4-ylmethanamine |
InChI |
InChI=1S/C9H11NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3H,4-6,10H2 |
InChI Key |
XVFCNTQRGHDWLM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC(=C21)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


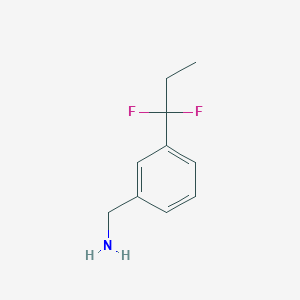
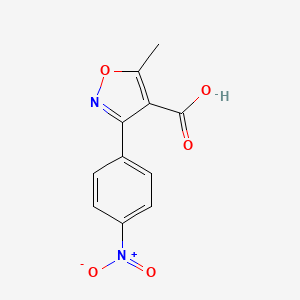
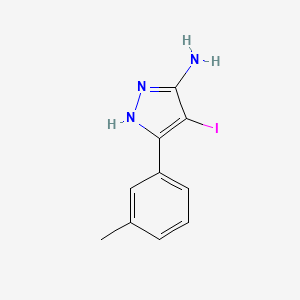


![trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B11768900.png)
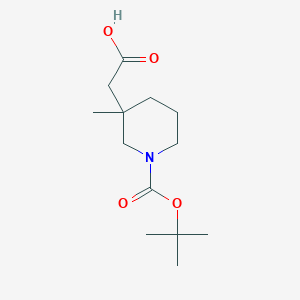
![(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768932.png)
![3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B11768934.png)
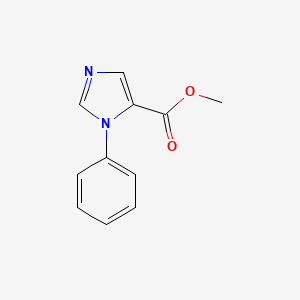
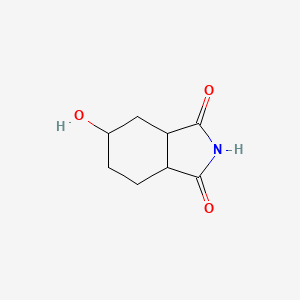
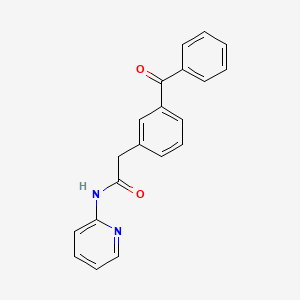
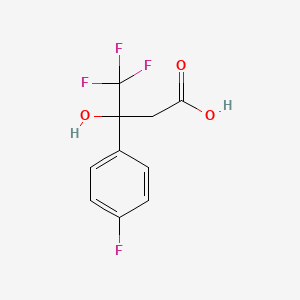
![Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11768961.png)
